molecular formula C17H13BrN2O2 B2762558 3-(3-bromophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 882152-38-7

3-(3-bromophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B2762558
CAS RN: 882152-38-7
M. Wt: 357.207
InChI Key: UNXHMKUOOCPCLK-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name provides a systematic way of naming chemical substances. The molecular formula gives the types and numbers of atoms in a molecule, while the structural formula shows the arrangement of atoms in the molecule .


Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Biomedical Applications

One notable study discusses the synthesis of a compound that shows promise for various biomedical applications, particularly in regulating inflammatory diseases. This is achieved through electrochemically induced multicomponent transformation, highlighting the compound's potential in medical research for developing new therapeutic agents (Ryzhkova, Ryzhkov, & Elinson, 2020).

Optical and Electronic Applications

Pyrazole derivatives are also explored for their optical nonlinearity, making them potential candidates for optical limiting applications. This is particularly important for the development of new materials with specific optical properties, such as those used in lasers and photonic devices. A study on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has demonstrated significant nonlinearity, suggesting these compounds could be utilized in the creation of optical materials (Chandrakantha et al., 2013).

Chemical Reactivity and Stability

Further research into pyrazole derivatives includes exploring their chemical reactivity and stability. For instance, studies involving functionalized thiophene-based pyrazole amides have used various catalytic approaches to synthesize these compounds, providing insights into their structural features, chemical reactivity, and nonlinear optical properties. Such research is crucial for the development of new compounds with desired physical and chemical characteristics (Kanwal et al., 2022).

Antifungal and Antitumoral Activities

The antifungal and antitumoral potentials of pyrazole derivatives have also been investigated. Some compounds have shown high growth inhibitory effects on various tumor cell lines and against phytopathogenic fungi, indicating their potential use in developing new antifungal and anticancer agents. This area of research is vital for the pharmaceutical industry, as it could lead to the discovery of new drugs with improved efficacy and safety profiles (Du et al., 2015).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or further studies to better understand its properties .

properties

IUPAC Name

5-(3-bromophenyl)-2-(2-methylphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c1-11-5-2-3-8-15(11)20-16(17(21)22)10-14(19-20)12-6-4-7-13(18)9-12/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXHMKUOOCPCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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